molecular formula C20H28O2 B037834 Tebufelone CAS No. 112018-00-5

Tebufelone

Cat. No. B037834
CAS RN: 112018-00-5
M. Wt: 300.4 g/mol
InChI Key: ZHXUEUKVDMWSKV-UHFFFAOYSA-N
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Description

Tebufelone is a compound that belongs to the class of organic compounds known as alkyl-phenylketones . It is also known as 1-(3,5-di-tert-butyl-4-hydroxyphenyl)hex-5-yn-1-one . It was initially developed by Procter & Gamble Co. as a COX inhibitor drug .


Synthesis Analysis

The synthesis of Tebufelone involves the incorporation of metabolically stable, sterically demanding, and hydrophobic dicarba-closo-dodecaboranes (carboranes) into dual cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LO) inhibitors . The di-tert-butylphenol derivative tebufelone represents a selective dual COX-2/5-LO inhibitor .


Molecular Structure Analysis

Tebufelone has a molecular formula of C20H28O2 . Its average mass is 300.435 Da and its monoisotopic mass is 300.208923 Da .


Chemical Reactions Analysis

Tebufelone has been found to inhibit the formation of prostaglandins, a key mediator of pain and inflammation, in isolated enzyme preparations . It also blocks the in vitro formation of products of the lipoxygenase pathway [leukotrienes (LTB4)] in rat macrophages .


Physical And Chemical Properties Analysis

Tebufelone has a molecular formula of C20H28O2 . Its average mass is 300.435 Da and its monoisotopic mass is 300.208923 Da .

Mechanism of Action

Tebufelone acts as a COX inhibitor, specifically inhibiting cyclooxygenases . These enzymes are key in the biosynthesis of eicosanoids, which are pro-inflammatory lipid mediators .

Safety and Hazards

Tebufelone was initially developed by Procter & Gamble Co. but its global highest R&D status is now discontinued . This suggests that there may have been safety or efficacy issues that led to the discontinuation of its development.

Future Directions

Tebufelone is the product of an intensive effort to develop a NSAID possessing steroid-like efficacy, yet with a more favorable safety profile than conventional NSAIDs . Future research may focus on further understanding its mechanism of action and potential applications .

properties

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)hex-5-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-8-9-10-11-17(21)14-12-15(19(2,3)4)18(22)16(13-14)20(5,6)7/h1,12-13,22H,9-11H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXUEUKVDMWSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149818
Record name Tebufelone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tebufelone

CAS RN

112018-00-5
Record name Tebufelone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112018-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tebufelone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tebufelone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEBUFELONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O048K9ZFHO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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